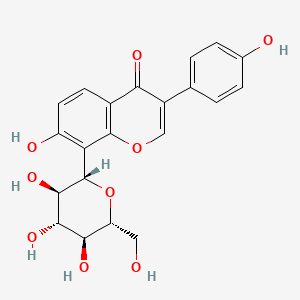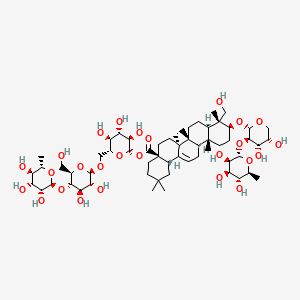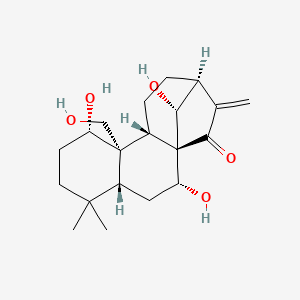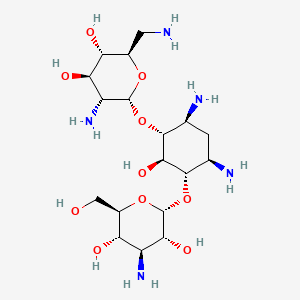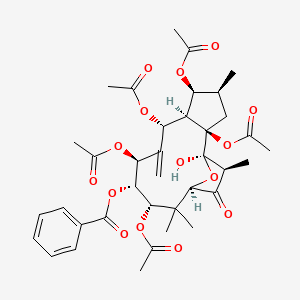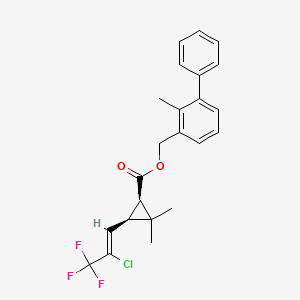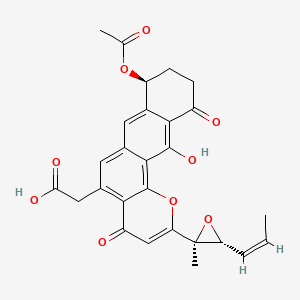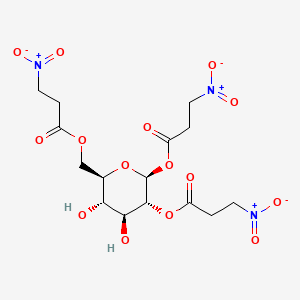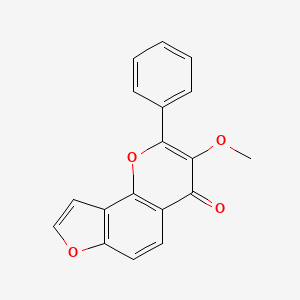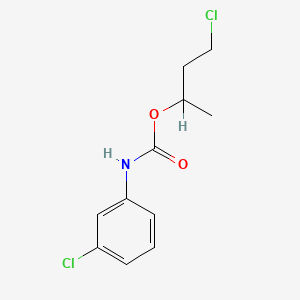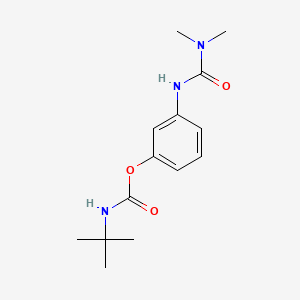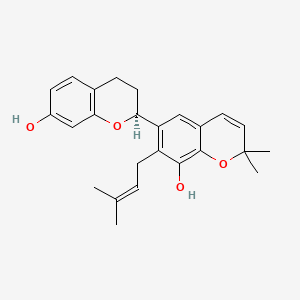
Kazinol B
Vue d'ensemble
Description
Kazinol B is a prenylated flavan with a dimethyl pyrane ring . It is an inhibitor of nitric oxide (NO) production . This compound improves insulin sensitivity by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation . It has potential for diabetes mellitus research .
Synthesis Analysis
This compound is an isoprenylated flavan derived from Broussonetia kazinoki Sieb . It has been used in folk medicine . More detailed information about its synthesis is not available in the retrieved sources.Molecular Structure Analysis
The molecular weight of this compound is 392.49 . Its molecular formula is C25H28O4 . The exact mass is 392.19876 .Chemical Reactions Analysis
This compound shows no toxicity to adipocytes in 3T3-L1 cells . It dose-dependently increases lipid accumulation by 2.4-fold (at 20 μM) treatment as compared with MDI-treated cells . More detailed information about its chemical reactions is not available in the retrieved sources.Applications De Recherche Scientifique
Inhibition de la production d'oxyde nitrique
Kazinol B est connu pour être un inhibiteur de la production d'oxyde nitrique (NO) . L'oxyde nitrique joue un rôle crucial dans divers processus physiologiques et pathologiques, notamment la vasodilatation, la neurotransmission et les réponses immunitaires. Par conséquent, la capacité du this compound à inhiber la production de NO pourrait avoir des implications significatives dans le traitement des maladies liées à ces processus.
Amélioration de la sensibilité à l'insuline
Il a été constaté que le this compound améliore la sensibilité à l'insuline en augmentant l'absorption du glucose via la voie de signalisation insuline-Akt et l'activation de l'AMPK . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement du diabète sucré, une maladie caractérisée par une résistance à l'insuline et une altération de l'absorption du glucose.
Potentiel pour la recherche sur le diabète sucré
Compte tenu de ses effets sur la sensibilité à l'insuline et l'absorption du glucose, le this compound a un potentiel d'utilisation dans la recherche sur le diabète sucré . Il pourrait être utilisé pour étudier les mécanismes sous-jacents à la résistance à l'insuline et pour développer de nouvelles stratégies thérapeutiques pour le diabète.
Activité inhibitrice de la tyrosinase
Il a été constaté que le this compound présente une activité inhibitrice de la tyrosinase . La tyrosinase est une enzyme qui joue un rôle clé dans la production de mélanine, le pigment responsable de la couleur de la peau, des cheveux et des yeux. Par conséquent, le this compound pourrait potentiellement être utilisé dans le traitement des troubles de l'hyperpigmentation ou comme agent éclaircissant pour la peau.
Activités cytotoxiques
Certains composés liés au this compound, tels que le kazinol C et le kazinol F, ont été trouvés pour présenter des activités cytotoxiques . Cela suggère que le this compound et ses composés associés pourraient potentiellement être utilisés dans la recherche sur le cancer ou comme agents anticancéreux.
Transformation microbienne
Le this compound peut subir une transformation microbienne pour générer des métabolites plus actifs . Ce processus pourrait être utilisé pour améliorer les activités biologiques du this compound et pour générer de nouveaux composés ayant des applications thérapeutiques potentielles.
Mécanisme D'action
Target of Action
Kazinol B, a natural isoprenylated flavan, primarily targets the insulin-Akt signaling pathway and AMPK activation . These targets play a crucial role in regulating cellular processes such as glucose uptake and insulin sensitivity .
Mode of Action
This compound interacts with its targets by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation . This interaction results in improved insulin sensitivity .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the insulin-Akt signaling pathway and AMPK activation . The downstream effects of these pathways include enhanced glucose uptake and improved insulin sensitivity . In addition, this compound stimulates Ca2+ release from internal Ca2+ stores, probably through the sphingosine 1-phosphate and IP3 signaling .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced glucose uptake, improved insulin sensitivity, and stimulated Ca2+ release from internal stores . These effects suggest that this compound has potential for diabetes mellitus research .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Kazinol B interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate the AKT/AMPK/Nrf2 signalling pathway . This modulation involves the phosphorylation of AKT and AMPK, which in turn induces the nuclear accumulation of Nrf2 .
Cellular Effects
This compound has shown protective effects against hypoxia/reoxygenation (H/R)-induced cardiac injury in H9c2 rat cardiac myoblasts . It significantly elevated cell viability and suppressed LDH release in H/R-induced H9c2 cells . Furthermore, this compound has been found to stimulate the elevation of cellular free Ca2+ .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks apoptotic cascades, downregulates reactive oxygen species production, and upregulates the activities of GSH-Px and SOD . It also induces Nrf2 nuclear accumulation and increases ARE promoter activity, HO-1 expression, AKT, and AMPK phosphorylation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, H9c2 cells were incubated with various concentrations of this compound for 2 hours and then subjected to H/R insults . The protective effects of this compound and its underlying mechanisms were then explored .
Metabolic Pathways
This compound is involved in several metabolic pathways. It modulates the AKT/AMPK/Nrf2 signalling pathway, which plays a crucial role in cellular metabolism .
Propriétés
IUPAC Name |
6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBHDIGHKHWKC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244170 | |
| Record name | Kazinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99624-27-8 | |
| Record name | Kazinol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kazinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Kazinol B?
A1: this compound exerts its protective effects against hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signaling pathway. [] It achieves this by inducing Nrf2 nuclear accumulation and increasing ARE promoter activity, leading to the upregulation of HO-1 expression. [] This process is dependent on AKT and AMPK activation, as pharmacological inhibitors of these kinases abrogate the protective effects. []
Q2: What evidence suggests that this compound might be beneficial in treating ischemic cardiac disorders?
A2: In H9c2 rat cardiac myoblasts subjected to hypoxia/reoxygenation (H/R) injury, this compound significantly improved cell viability and suppressed LDH release, indicating cellular protection. [] Furthermore, this compound blocked apoptotic cascades, as evidenced by reduced Annexin-V/PI staining, DNA fragmentation, caspase-3 and PARP activation, and a balanced Bax/Bcl-2 expression ratio. [] These findings, coupled with its ability to reduce oxidative stress, suggest its potential for managing ischemic cardiac disorders. []
Q3: What is the chemical structure of this compound?
A3: this compound is an isoprenylated flavan, a class of flavonoids. [] While the provided abstracts do not detail the specific spectroscopic data, they confirm its isolation from the cortex of Broussonetia papyrifera, along with other compounds like 7,4'-dihydroxy-3'-prenylflavan and kazinol A. [, ] Further investigation into its structural characterization, including molecular formula, weight, and spectroscopic details, can be found in dedicated chemical databases or literature focusing on its isolation and characterization.
Q4: Does this compound exhibit anti-inflammatory properties?
A4: While not explicitly explored in the provided abstracts, one study demonstrates that this compound inhibits nitric oxide production in LPS-activated macrophages, a key marker of inflammation. [] This finding suggests potential anti-inflammatory activity, warranting further investigation.
Q5: How does the structure of this compound relate to its biological activity?
A5: While the provided abstracts do not delve into a detailed structure-activity relationship (SAR) analysis, comparing the activities of this compound with other isolated compounds like Broussochalcone A, Kazinol A, and Broussoflavonol F reveals some insights. [] For instance, Broussochalcone A exhibited potent inhibition of platelet aggregation, suggesting that structural features distinct from this compound contribute to this specific activity. [] Such comparisons lay the groundwork for future SAR studies to optimize the biological activity of this compound or related compounds.
Q6: What are the known targets of this compound besides those involved in cardiac protection?
A6: this compound has been shown to interact with rat neutrophils, stimulating cellular free Ca2+ elevation and inhibiting store-operated Ca2+ entry. [] Additionally, research suggests that this compound can influence insulin sensitivity in 3T3-L1 adipocytes through Akt and AMPK activation. [] These findings highlight the diverse biological activities of this compound beyond its cardioprotective effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


